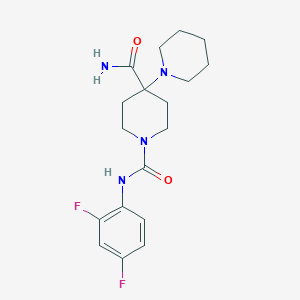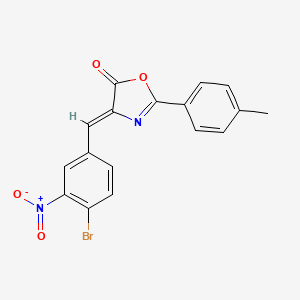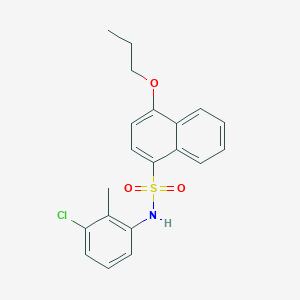![molecular formula C21H20Cl2N2O2 B4582724 N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)
N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide] often involves complex reactions that lead to the formation of specific molecular structures. For instance, Guo et al. (2015) describe the synthesis and crystal structure characterization of a compound with a detailed method involving NMR and HRMS spectroscopy, highlighting the intricate processes involved in creating such molecules (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide] is often elucidated using techniques such as X-ray crystallography, which reveals the precise arrangement of atoms within the molecule. The study by Guo et al. is an example where X-ray crystallography was used to investigate the absolute molecular configuration, providing insight into the molecule's spatial arrangement (Guo et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of acrylamide derivatives often focuses on their polymerization behavior and the resultant polymer's characteristics. For example, Moszner et al. (2007) explore the solution and bulk polymerization of acrylamide derivatives, offering insights into the kinetics and mechanisms that define their reactivity and the properties of the resulting polymers (Moszner et al., 2007).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, molecular weight, and aggregation behavior, are critical for understanding their behavior in various environments. Khakpour et al. (2015) discuss the synthesis, microstructural characterization, and hydrophobic intermolecular nano-aggregation behavior of acrylamide derivatives, shedding light on how these physical properties are influenced by molecular structure and composition (Khakpour et al., 2015).
Chemical Properties Analysis
Investigating the chemical properties of acrylamide derivatives includes studying their reactivity, polymerization kinetics, and interaction with other molecules. The work by Moszner et al. provides detailed information on the polymerization rate, activation energy, and reaction kinetics of acrylamide derivatives, contributing to a deeper understanding of their chemical behavior (Moszner et al., 2007).
Applications De Recherche Scientifique
Controlled Radical Polymerization
Acrylamides, including structures similar to N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide], have been utilized in the controlled radical polymerization processes. For example, homopolymers of monosubstituted acrylamides with amino acid moieties have been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating the ability to control polymerization effectively to achieve narrow polydispersity and controlled molecular weight products (Mori, Sutoh, & Endo, 2005).
Conducting Polymer Applications
The study of conducting polymer hole injection layers in polymer light-emitting devices has explored the use of acrylamide-based materials. These materials' work functions and film morphologies significantly influence device performance, highlighting the importance of acrylamide derivatives in electronic applications (Tengstedt et al., 2005).
Enhancement of Oil Recovery
Acrylamide polymers, including those structurally related to N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide], have been characterized for enhanced oil recovery applications. The study of copolymers of acrylamide with various monomers has shown that these materials can improve compatibility with brine and offer shear resistance, important properties for oil recovery processes (Sabhapondit, Borthakur, & Haque, 2003).
Dental Applications
New monomers based on acrylamide structures have been developed for dental applications, showing the significance of such compounds in creating dental adhesives with strong bonding properties (Catel et al., 2009).
Hydrophobic Modification for Antifouling
Polysulfobetaines carrying zwitterionic side chains, which can be synthesized from acrylamide derivatives, demonstrate promising antifouling properties and hemocompatibility. This research underscores the potential of hydrophobically modified acrylamide copolymers in biomedical and environmental applications (Woodfield et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c22-18-6-1-4-16(14-18)8-10-20(26)24-12-3-13-25-21(27)11-9-17-5-2-7-19(23)15-17/h1-2,4-11,14-15H,3,12-13H2,(H,24,26)(H,25,27)/b10-8+,11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEFJEVKFZMPFK-GFULKKFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCCCNC(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCCCNC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(3-chlorophenyl)prop-2-enamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582691.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)